molecular formula C15H10F3NO B8130402 2-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile

2-Methoxy-4'-(trifluoromethyl)biphenyl-4-carbonitrile

Cat. No.: B8130402
M. Wt: 277.24 g/mol
InChI Key: QJHSPSZBAAOIKM-UHFFFAOYSA-N
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Description

2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a carbonitrile group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile typically involves a multi-step process. One common method includes the reaction of 4-bromo-2-methoxybenzonitrile with 4-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), under Suzuki-Miyaura coupling conditions. The reaction is carried out in a solvent like dimethylformamide (DMF) with a base such as potassium carbonate at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of 2-methoxy-4’-(trifluoromethyl)biphenyl-4-carboxaldehyde.

    Reduction: Formation of 2-methoxy-4’-(trifluoromethyl)biphenyl-4-amine.

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The nitrile group can form hydrogen bonds with active site residues, contributing to binding affinity and specificity .

Comparison with Similar Compounds

  • 2-Methoxy-4-(trifluoromethyl)phenylboronic acid
  • 2-Methoxy-4-(trifluoromethyl)pyridine
  • 2,2’-Bis(trifluoromethyl)-4,4’-diaminobiphenyl

Comparison: Compared to these similar compounds, 2-Methoxy-4’-(trifluoromethyl)biphenyl-4-carbonitrile is unique due to the presence of both a methoxy group and a nitrile group on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxy-4-[4-(trifluoromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3NO/c1-20-14-8-10(9-19)2-7-13(14)11-3-5-12(6-4-11)15(16,17)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJHSPSZBAAOIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C#N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-3-methoxybenzonitrile (500 mg, 2.36 mmol), 4-(trifluoromethyl)phenyl boronic acid (671.9 mg, 3.54 mmol) and potassium fluoride (411 mg, 7.08 mmol) in toluene (11 mL) and water (3 mL) was purged with nitrogen. Pd(PPh3)4 (272.7 mg, 0.236 mmol) was added. The resulting mixture was heated at reflux overnight. The reaction mixture was washed with water (200 ml) and extracted with ethyl acetate (150 mL* 4). The combined organic extracts were dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography to give 2-methoxy-4′-(trifluoromethyl)biphenyl-4-carbonitrile (620 mg) as a colorless solid. 1HNMR (400 MHz, CDCl3) δ 7.68 (d, J=8.4 Hz, 2H), 7.60 (d, J=8.4 Hz, 2H), 7.36-7.40 (m, 2H), 7.22 (s, 1H), 3.87 (s, 3H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
671.9 mg
Type
reactant
Reaction Step One
Quantity
411 mg
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
272.7 mg
Type
catalyst
Reaction Step Two

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